REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([CH:11]=[O:12])[N:2]=1.[CH2:13](O)[CH2:14][OH:15].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[O:12]1[CH2:13][CH2:14][O:15][CH:11]1[C:3]1[N:2]=[CH:1][C:10]2[C:5]([CH:4]=1)=[CH:6][CH:7]=[CH:8][CH:9]=2
|
Name
|
|
Quantity
|
7 g
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Type
|
reactant
|
Smiles
|
C1=NC(=CC2=CC=CC=C12)C=O
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Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 16 h
|
Duration
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16 h
|
Type
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CUSTOM
|
Details
|
while separating the water
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Type
|
CUSTOM
|
Details
|
formed
|
Type
|
WASH
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Details
|
washed with sodium bicarbonate solution, water, and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C=1N=CC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 89.9% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |